Cas no 1701426-22-3 (5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole)

5-(3-(2-Bromoethyl)phenyl)-1H-1,2,3,4-tetrazole is a versatile heterocyclic compound featuring both a tetrazole ring and a bromoethyl functional group. The tetrazole moiety is known for its high nitrogen content and stability, making it valuable in medicinal chemistry and materials science. The bromoethyl side chain enhances reactivity, enabling facile functionalization through nucleophilic substitution or cross-coupling reactions. This compound is particularly useful as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and coordination complexes. Its structural features allow for precise modifications, supporting applications in drug discovery and ligand design. The product is typically supplied with high purity, ensuring reproducibility in synthetic workflows.
5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole structure
1701426-22-3 structure
Product Name:5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole
CAS No:1701426-22-3
MF:C9H9BrN4
MW:253.098560094833
CID:6288876
PubChem ID:165700807
Update Time:2025-05-30

5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole
    • 5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
    • 1701426-22-3
    • EN300-1918388
    • Inchi: 1S/C9H9BrN4/c10-5-4-7-2-1-3-8(6-7)9-11-13-14-12-9/h1-3,6H,4-5H2,(H,11,12,13,14)
    • InChI Key: WYZUFNDORTXYBA-UHFFFAOYSA-N
    • SMILES: BrCCC1C=CC=C(C2N=NNN=2)C=1

Computed Properties

  • Exact Mass: 252.00106g/mol
  • Monoisotopic Mass: 252.00106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.5Ų

5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1918388-1g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
1g
$1172.0 2023-09-17
Enamine
EN300-1918388-5g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
5g
$3396.0 2023-09-17
Enamine
EN300-1918388-10g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
10g
$5037.0 2023-09-17
Enamine
EN300-1918388-0.05g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
0.05g
$983.0 2023-09-17
Enamine
EN300-1918388-0.1g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
0.1g
$1031.0 2023-09-17
Enamine
EN300-1918388-0.25g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
0.25g
$1078.0 2023-09-17
Enamine
EN300-1918388-0.5g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
0.5g
$1124.0 2023-09-17
Enamine
EN300-1918388-1.0g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
1g
$1172.0 2023-06-01
Enamine
EN300-1918388-2.5g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
2.5g
$2295.0 2023-09-17
Enamine
EN300-1918388-5.0g
5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole
1701426-22-3
5g
$3396.0 2023-06-01

Additional information on 5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole

5-3-(2-Bromoethyl)phenyl-1H-1,2,3,4-Tetrazole: A Comprehensive Overview

The compound with CAS No. 1701426-22-3, known as 5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, applications, and recent advancements in research.

5-3-(2-Bromoethyl)phenyl-1H-1,2,3,4-tetrazole is characterized by a tetrazole ring system fused with a phenyl group substituted at the 3-position with a 2-bromoethyl chain. The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. This structure imparts the compound with unique electronic properties and reactivity. The bromoethyl substituent introduces additional functionality, making it versatile for various chemical transformations.

Recent studies have highlighted the importance of tetrazole derivatives in pharmaceutical development. The 5-position substitution pattern in this compound allows for the attachment of various functional groups, making it a valuable intermediate in drug design. Researchers have explored its potential as a building block for developing bioactive molecules targeting specific therapeutic areas such as oncology and neurodegenerative diseases.

The synthesis of 5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole involves a multi-step process that typically begins with the preparation of the phenyl derivative followed by the incorporation of the tetrazole ring. Advanced methodologies such as click chemistry and transition metal catalysis have been employed to optimize the synthesis pathway. These methods not only enhance yield but also improve the overall efficiency of the process.

In terms of applications, this compound has shown promise in materials science. Its ability to form coordination complexes with transition metals has led to its use in catalysis and sensor development. Recent research has demonstrated its potential as a sensing material for detecting environmental pollutants such as heavy metals and volatile organic compounds.

The toxicological profile of 5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole has also been a subject of interest. Studies indicate that while it exhibits moderate cytotoxicity against certain cancer cell lines, its selectivity towards specific targets remains an area requiring further investigation. Regulatory agencies have emphasized the need for comprehensive safety assessments before its widespread use in commercial products.

Looking ahead, the development of novel derivatives based on 5-3-(2-bromoethyl)phenyl-1H-1,2,3,4-tetrazole holds immense potential. Researchers are exploring its use in next-generation materials such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Its unique electronic properties make it a strong candidate for enhancing device performance and efficiency.

In conclusion,5-3-(2-bromoethyl)phenyl-1H-1,2,3,tetrazole is a versatile compound with diverse applications across multiple disciplines. Its structural versatility and reactivity make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new possibilities for this compound,it is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd